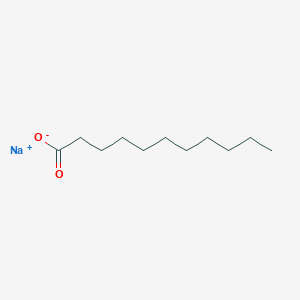

sodium;undecanoate

Description

BenchChem offers high-quality sodium;undecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;undecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPHYLANWVUDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Undecanoate for Research Applications

Sodium undecanoate (C₁₁H₂₁NaO₂), the sodium salt of undecanoic acid, is a valuable compound in research, particularly in the fields of drug delivery and materials science.[1] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic carboxylate headgroup, allows it to function as a surfactant and emulsifying agent.[1] This guide details a reliable method for its synthesis and purification and outlines the key analytical techniques for its thorough characterization, ensuring a high-purity product suitable for demanding research applications.

Synthesis of Sodium Undecanoate: A Step-by-Step Protocol

The synthesis of sodium undecanoate is typically achieved through a straightforward acid-base neutralization reaction between undecanoic acid and a sodium base, such as sodium hydroxide.[2] The reaction is generally carried out in a suitable solvent to ensure a homogenous reaction mixture and facilitate the isolation of the product.

Reaction Principle

The underlying chemistry involves the deprotonation of the carboxylic acid group of undecanoic acid by the hydroxide ion from sodium hydroxide, forming the sodium salt (sodium undecanoate) and water.

Reaction: CH₃(CH₂)₉COOH + NaOH → CH₃(CH₂)₉COONa + H₂O

Experimental Protocol

This protocol is designed for the synthesis of high-purity sodium undecanoate on a laboratory scale.

Materials:

-

Undecanoic acid (≥98%)

-

Sodium hydroxide (NaOH), pellets or solution (e.g., 1 M)

-

Ethanol (95% or absolute)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Round-bottom flask

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Undecanoic Acid: In a round-bottom flask, dissolve a known quantity of undecanoic acid in a minimal amount of ethanol with gentle heating and stirring. The choice of ethanol as a solvent is due to its ability to dissolve both the fatty acid and the resulting salt at elevated temperatures, while allowing for precipitation upon cooling.

-

Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric equivalent of sodium hydroxide solution in deionized water. For precise control, a standardized solution of NaOH is recommended.

-

Neutralization Reaction: Slowly add the sodium hydroxide solution to the ethanolic solution of undecanoic acid while stirring continuously. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction Completion and Monitoring: After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure the reaction goes to completion. The pH of the solution can be monitored to confirm neutralization (a pH of 8-9 indicates completion).

-

Initial Product Isolation: Allow the reaction mixture to cool to room temperature. The sodium undecanoate will begin to precipitate. Further cooling in an ice bath can enhance precipitation.[3]

-

Filtration: Collect the precipitated sodium undecanoate by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[2]

-

Drying: Dry the crude sodium undecanoate in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.

Caption: Workflow for the synthesis of sodium undecanoate.

Purification by Recrystallization: Achieving High Purity

For most research applications, especially in drug formulation and biophysical studies, high purity of sodium undecanoate is crucial. Recrystallization is an effective method for purifying the crude product.[4] The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5]

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the sodium undecanoate sparingly at room temperature but have high solubility at its boiling point.

-

Not react with the sodium undecanoate.

-

Be easily removable from the purified crystals.

-

Dissolve impurities well at all temperatures or not at all.

For sodium undecanoate, a mixed solvent system of ethanol and water is often effective. Ethanol is a good solvent at elevated temperatures, while water can be used as an anti-solvent to induce crystallization upon cooling.

Recrystallization Protocol

-

Dissolution: Dissolve the crude sodium undecanoate in a minimum amount of hot ethanol (near its boiling point). Add the solvent portion-wise until the solid is completely dissolved.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: Slowly add deionized water to the hot ethanolic solution until a slight turbidity (cloudiness) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] The process can be followed by further cooling in an ice bath to maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture. Dry the crystals thoroughly under vacuum.

Sources

Mechanism of Action of Sodium Undecanoate (C11): A Technical Guide

Topic: Mechanism of Action of Sodium Undecanoate as a Permeation Enhancer Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Undecanoate (Na-C11), the sodium salt of the odd-chain saturated fatty acid undecanoic acid, functions as an intestinal permeation enhancer (PE) through a multimodal mechanism. Like its widely studied congener Sodium Caprate (C10), Na-C11 improves the oral bioavailability of hydrophilic macromolecules (e.g., peptides, antisense oligonucleotides) by transiently modulating the intestinal epithelial barrier.

Its efficacy is driven by two concurrent pathways:

-

Paracellular Modulation: Reversible opening of tight junctions (TJs) via intracellular signaling cascades involving Phospholipase C (PLC) and Myosin Light Chain Kinase (MLCK).

-

Transcellular Perturbation: Surfactant-induced increase in membrane fluidity and transient disruption of the apical lipid bilayer.

This guide details the physicochemical basis, molecular signaling pathways, and experimental protocols required to validate Na-C11 efficacy in drug delivery systems.

Physicochemical Basis of Enhancement

Sodium Undecanoate is an amphiphilic medium-chain fatty acid (MCFA) salt. Its permeation-enhancing capability is strictly dependent on its concentration relative to its Critical Micelle Concentration (CMC).

-

Structure: An 11-carbon hydrophobic tail with a hydrophilic carboxylate head group.

-

Amphiphilicity: Allows insertion into the phospholipid bilayer of epithelial cells.

-

Concentration Dependence:

-

Below CMC: Monomers partition into the membrane, causing mild fluidization.

-

Above CMC: Micellar structures form.[1] High local concentrations of monomers act as detergents, extracting membrane lipids and proteins, creating transient pores.

-

| Property | Specification | Relevance to Permeation |

| Chain Length | 11 Carbons (Odd-chain) | Balances hydrophobicity (membrane insertion) and solubility. Often shows efficacy comparable to or exceeding C10. |

| State | Anionic Surfactant | Interacts with cationic domains of membrane proteins and phospholipid head groups. |

| pH Sensitivity | pKa ~ 4.8 - 5.0 | Requires intestinal pH > 5.5 to remain ionized and active as a surfactant. Inactive in gastric pH. |

Molecular Mechanisms of Action

The action of Sodium Undecanoate is not a passive leak; it is a biologically active process triggering specific intracellular events.

A. Paracellular Pathway (Tight Junction Modulation)

Na-C11 increases the porosity of the paracellular space, allowing the passage of hydrophilic molecules (e.g., FD4, peptides < 5kDa).

Mechanism Cascade:

-

Membrane Insertion: Na-C11 monomers insert into the apical membrane.

-

PLC Activation: This perturbation activates membrane-bound Phospholipase C (PLC).

-

IP3 Generation: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

-

Calcium Release: IP3 triggers the release of intracellular Ca²⁺ from the endoplasmic reticulum.

-

MLCK Activation: Elevated Ca²⁺ binds Calmodulin, activating Myosin Light Chain Kinase (MLCK).

-

Cytoskeletal Contraction: MLCK phosphorylates the Myosin Light Chain (MLC), causing the perijunctional actomyosin ring to contract.

-

TJ Opening: The physical force pulls the Zona Occludens (ZO-1) and Occludin proteins apart, dilating the paracellular pore.

B. Transcellular Pathway (Membrane Fluidization)

At higher concentrations (>10 mM), Na-C11 acts via a surfactant mechanism.

-

Fluidization: The fatty acid tails disorder the acyl chains of the membrane phospholipids, reducing membrane viscosity.[2]

-

Apical Erosion: Detergent-like action extracts phospholipids and proteins, creating transient defects or pores in the apical membrane through which drugs can diffuse.

Visualization: Dual-Pathway Signaling

The following diagram illustrates the concurrent activation of paracellular and transcellular pathways by Sodium Undecanoate.

Caption: Dual mechanism of Sodium Undecanoate involving membrane perturbation (left) and PLC-dependent tight junction modulation (right).

Comparative Efficacy: C11 vs. C10 vs. SNAC

Understanding where Na-C11 fits in the landscape of permeation enhancers is critical for formulation selection.

| Feature | Sodium Undecanoate (C11) | Sodium Caprate (C10) | SNAC |

| Primary Mechanism | Dual (TJ opening + Membrane Fluidization) | Dual (TJ opening + Membrane Fluidization) | Transcellular (Carrier-mediated / pH modulation) |

| Potency | High (Often > C10 due to hydrophobicity) | High (Gold Standard) | Moderate (Requires high molar ratio) |

| Toxicity Profile | Moderate (Reversible damage) | Moderate (Reversible damage) | Low (GRAS status) |

| Optimal Payload | Hydrophilic peptides, siRNA | Hydrophilic peptides (e.g., Insulin) | Semaglutide, B12 |

| Reversibility | Rapid (30-60 mins post-removal) | Rapid (20-60 mins post-removal) | Rapid |

Insight: While C10 is the industry benchmark, C11's odd-chain length provides slightly higher lipophilicity, which can result in greater membrane insertion efficiency at lower concentrations, potentially offering a therapeutic advantage in specific formulations.

Experimental Validation Protocols

To validate the mechanism and efficacy of Sodium Undecanoate, the following self-validating protocols should be employed.

Protocol A: Caco-2 Monolayer Integrity Assay (TEER)

Objective: Quantify the opening of tight junctions and the reversibility of the effect.

Materials:

-

Differentiated Caco-2 cells (21-day culture on Transwell® inserts).

-

TEER Meter (e.g., EVOM).

-

Buffer: HBSS (pH 7.4).

-

Test Solution: Sodium Undecanoate (1 mM, 5 mM, 10 mM) in HBSS.

Workflow:

-

Baseline Measurement: Equilibrate monolayers in HBSS for 30 min. Measure baseline TEER (

). Reject wells with -

Exposure: Replace apical buffer with Na-C11 test solutions. Incubate for 60 min at 37°C.

-

Monitoring: Measure TEER every 15 min (

).-

Expectation: A dose-dependent drop in TEER. 10 mM should reduce TEER by >40-50%.

-

-

Reversibility Check (Critical Step): Remove Na-C11, wash cells 3x with fresh HBSS, and incubate in culture media for 24 hours.

-

Validation: Measure TEER at 24h. Values should recover to >90% of

. If no recovery occurs, the mechanism was cytotoxicity (lysis), not permeation enhancement.

Protocol B: Paracellular Flux Assay

Objective: Confirm paracellular transport using a marker molecule.[3]

Materials:

-

FITC-Dextran 4 kDa (FD4) as the paracellular marker.

-

Fluorescence plate reader.

Workflow:

-

Co-administration: Apply Na-C11 (10 mM) + FD4 (1 mg/mL) to the apical chamber.

-

Sampling: Sample 100 µL from the basolateral chamber every 30 min for 2 hours. Replace volume with fresh buffer.

-

Calculation: Calculate the Apparent Permeability Coefficient (

) using the equation:- : Flux rate (µg/s)

- : Surface area (cm²)

- : Initial concentration (µg/mL)

-

Data Interpretation: Na-C11 should increase the

of FD4 by 5-20 fold compared to the untreated control.

Safety and Toxicity Profile

The safety of Na-C11 is predicated on the reversibility of its action.

-

Cytotoxicity: Assessed via LDH (Lactate Dehydrogenase) release assay. Na-C11 generally shows low LDH release at effective concentrations (1-10 mM), indicating membrane perturbation without cell lysis.

-

Histology: In vivo rat instillation studies show mild mucosal damage (epithelial sloughing) that repairs within 60 minutes via restitution (migration of adjacent cells).

Warning: Formulations exceeding 100 mM (high dose) may cause irreversible damage. Dose-ranging studies are mandatory.

References

-

Comparison of SNAC and Sodium Caprate (C10)

-

Mechanism of MCFAs (C8, C10, C12)

-

Specifics of Sodium Undecanoate (C11)

- Title: Efficacious intestinal permeation enhancement induced by the sodium salt of 10-undecylenic acid, a medium chain fatty acid deriv

- Source: AAPS Journal (2013).

-

URL:[Link]

- Note: This reference validates the efficacy of C11 deriv

-

General Safety of Intestinal Permeation Enhancers

- Title: Safety concerns over the use of intestinal perme

- Source: Tissue Barriers (2016).

-

URL:[Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Membranes and Transport | Biological Principles [bioprinciples.biosci.gatech.edu]

- 3. Tight junction modulation and its relationship to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) [researchrepository.ucd.ie]

Spectroscopic analysis (NMR, IR) of sodium undecanoate

A Technical Guide for Structural Validation and Micellar Analysis[1]

Executive Summary

Sodium Undecanoate (

This guide deviates from standard "recipe-style" protocols to provide a mechanistic understanding of spectroscopic validation. It integrates Fourier Transform Infrared (FT-IR) spectroscopy for solid-state confirmation and Nuclear Magnetic Resonance (NMR) for solution-state dynamics and Critical Micelle Concentration (CMC) determination.

Part 1: Molecular Context & Analytical Strategy

Sodium undecanoate is an amphiphilic molecule consisting of a hydrophobic 10-carbon alkyl tail and a hydrophilic carboxylate headgroup. The primary analytical challenge lies in distinguishing the salt form from the protonated undecanoic acid and quantifying its aggregation behavior in aqueous media.

The Analytical Triad:

-

FT-IR: Differentiates the carboxylate anion (

) from the carboxylic acid ( - NMR: Verifies alkyl chain integrity and purity.

-

NMR Titration: Determines the CMC, a critical parameter for formulation stability.

Analytical Workflow Diagram

The following diagram outlines the logical flow for complete characterization, ensuring material integrity before formulation use.

Figure 1: Sequential workflow for the structural and functional validation of Sodium Undecanoate.

Part 2: Infrared Spectroscopy (FT-IR)

Objective: Confirmation of Salt Formation.

The most definitive proof of converting undecanoic acid to sodium undecanoate is the disappearance of the carbonyl stretching vibration and the emergence of carboxylate resonance modes.

Mechanistic Insight

In the free acid, the

Experimental Protocol: ATR-FTIR

-

Instrument: FT-IR Spectrometer with Diamond ATR accessory.

-

Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

-

Procedure:

-

Place ~5 mg of dry sodium undecanoate powder on the crystal.

-

Apply high pressure to ensure contact (critical for solid salts).

-

Acquire spectrum and correct for atmospheric

/

-

Diagnostic Data Table

| Vibrational Mode | Undecanoic Acid ( | Sodium Undecanoate ( | Diagnostic Value |

| Carbonyl Stretch ( | 1700–1725 cm⁻¹ (Strong) | Absent | Primary proof of salt formation. |

| Asymmetric Carboxylate ( | Absent | 1550–1570 cm⁻¹ (Strong) | Indicates delocalized charge. |

| Symmetric Carboxylate ( | Absent | 1400–1450 cm⁻¹ (Medium) | Confirms ionic headgroup. |

| O-H Stretch | Broad (3300–2500 cm⁻¹) | Absent (if dry) | Presence in salt indicates moisture (hygroscopic). |

| C-H Stretch (Alkyl) | 2920, 2850 cm⁻¹ | 2920, 2850 cm⁻¹ | Confirms C11 chain integrity. |

Technical Note: If a small shoulder appears at 1700 cm⁻¹ in the salt spectrum, the sample is partially protonated (incomplete neutralization) or has hydrolyzed due to atmospheric moisture exposure.

Part 3: Nuclear Magnetic Resonance ( NMR)

Objective: Structural Purity and Solvent Interaction.

NMR in Deuterium Oxide (

Experimental Protocol

-

Solvent:

(99.9% D). -

Internal Standard: TSP (Sodium 3-(trimethylsilyl)propionate-d4) set to 0.00 ppm. Avoid TMS as it is insoluble in water.

-

Concentration: 10 mM (Below CMC) vs. 100 mM (Above CMC). Note: Chemical shifts will drift slightly depending on concentration due to micellization.

Chemical Shift Assignments (

)

| Proton Position | Label | Chemical Shift ( | Multiplicity | Interpretation |

| Terminal Methyl | 0.85 – 0.90 | Triplet ( | End of the hydrophobic tail. | |

| Bulk Methylene | 1.25 – 1.35 | Broad Multiplet ( | The hydrophobic core. | |

| Beta-Methylene | 1.55 – 1.60 | Multiplet ( | Shielded by distance from headgroup. | |

| Alpha-Methylene | 2.15 – 2.20 | Triplet ( | Diagnostic: Adjacent to carboxylate. Shifted upfield compared to free acid (~2.35 ppm). | |

| Solvent Residual | 4.79 | Singlet ( | Reference peak if TSP is absent. |

Critical Observation: The

-methylene protons (C2) are the most sensitive to pH. If the solution is acidic, these protons will shift downfield toward 2.3–2.4 ppm, indicating protonation of the carboxylate.

Part 4: Advanced Application (CMC Determination)

Objective: Determining the Critical Micelle Concentration via NMR.

Sodium undecanoate is a surfactant. At low concentrations, it exists as monomers. Above the CMC, it forms micelles.[1] This transition changes the magnetic environment of the protons, particularly those near the headgroup and the terminal methyl, causing a break in the linearity of the chemical shift (

The Logic of Micellization

-

Monomer State: Water molecules form "iceberg" structures around the hydrophobic tail (entropic penalty).

-

Micelle State: Tails aggregate to exclude water. The local magnetic susceptibility changes, causing an upfield or downfield shift (typically upfield for alkyl chains in micelles due to packing).

Workflow: NMR Titration

-

Stock Solution: Prepare a 200 mM Sodium Undecanoate stock in

. -

Dilution Series: Prepare samples ranging from 5 mM to 100 mM (e.g., 5, 10, 20, 30, 40, 50, 75, 100 mM).

-

Measurement: Record

NMR for each. -

Plotting: Plot the Chemical Shift (

) of the terminal methyl ( -

Analysis: The intersection of the two linear slopes indicates the CMC.

Figure 2: Workflow for determining the Critical Micelle Concentration (CMC) using NMR shift data.

References

-

NIST Chemistry WebBook. Sodium Undecanoate and Fatty Acid Spectra. National Institute of Standards and Technology. Available at: [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary: Undecanoic Acid. (For structural comparison). Available at: [Link]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. (Standard reference for solvent shifts). Available at: [Link]

Sources

Physicochemical Characterization and Aggregation Behavior of Sodium Undecanoate: A Technical Guide

Executive Summary

Sodium Undecanoate (NaC11) is an odd-chain fatty acid salt (

This guide provides a rigorous technical framework for characterizing the aggregation behavior of NaC11. It moves beyond basic definitions to explore the thermodynamic drivers of micellization, the impact of ionic strength and pH, and the specific protocols required to validate these parameters in a laboratory setting.

Molecular Architecture & Physicochemical Fundamentals

The Odd-Chain Advantage

Sodium Undecanoate consists of an 11-carbon hydrophobic tail and a hydrophilic carboxylate head group.

-

Formula:

-

Molecular Weight: ~208.27 g/mol

-

Critical Attribute: The odd number of carbon atoms disrupts the crystal lattice packing efficiency compared to even-chain homologs. This often results in a lower Krafft temperature relative to the C12 homolog (Sodium Laurate), ensuring better solubility at room temperature (

).

The Krafft Boundary

For ionic surfactants, the Krafft point (

-

Operational Constraint: Below

, NaC11 exists as hydrated crystals and will not form micelles. -

Guidance: While NaC11 generally has a

, it is strictly recommended to perform aggregation studies at

Thermodynamics of Self-Assembly[2]

The aggregation of NaC11 is driven by the Hydrophobic Effect . The structured water "cages" (clathrates) surrounding the hydrocarbon tails are released when monomers aggregate, leading to a net increase in system entropy.

Thermodynamic Parameters

The standard Gibbs free energy of micellization (

- (Degree of Counterion Binding): Represents the fraction of sodium ions bound to the micelle surface (typically 0.6 – 0.7 for carboxylates).

-

: Gas constant (

- : Temperature (Kelvin).

Visualization of Equilibrium

The following diagram illustrates the dynamic equilibrium between monomers and micelles, governed by concentration and temperature.

Figure 1: State transitions of Sodium Undecanoate based on concentration and temperature.

Experimental Characterization Protocols

To ensure data integrity, we utilize Conductivity (for CMC and

Protocol A: Precision Conductivity Titration

Conductivity is the "gold standard" for ionic surfactants because it directly senses the change in charge mobility upon micellization.

Equipment:

-

Precision Conductivity Meter (e.g., Mettler Toledo SevenDirect or equivalent).

-

Thermostated water bath (

or -

Magnetic stirrer.

Step-by-Step Methodology:

-

Preparation: Prepare a 200 mM stock solution of Sodium Undecanoate in ultra-pure water (18.2 M

). Note: Ensure pH is adjusted to >9.0 using NaOH to prevent hydrolysis into insoluble fatty acid. -

Calibration: Calibrate the probe using 1413

KCl standard. -

Baseline: Place 20 mL of solvent (water or buffer) in the jacketed vessel. Record baseline conductivity.

-

Titration: Add the surfactant stock in small increments (e.g., 50

). -

Equilibration: Allow 2 minutes for thermal and chemical equilibrium after each addition.

-

Data Plotting: Plot Specific Conductivity (

) vs. Concentration ( -

Analysis:

-

Region 1 (Pre-CMC): Steep linear slope (free ions).

-

Region 2 (Post-CMC): Shallower linear slope (micelles are less mobile and counterions are bound).

-

Intersection: The CMC is the intersection of the two regression lines.

-

Protocol B: Fluorescence Quenching (Pyrene Probe)

Used to determine the Aggregation Number (

Principle: Pyrene is a hydrophobic probe that partitions into the micelle core. A quencher (e.g., Cetylpyridinium Chloride, CPC) reduces pyrene fluorescence intensity based on Poisson distribution statistics.

Workflow Visualization:

Figure 2: Workflow for determining Aggregation Number (

Media-Specific Aggregation Behavior

The environment dramatically alters NaC11 behavior. The table below summarizes expected values based on the homologous series (C10–C12) and Debye-Hückel theory.

Comparative Data Table

| Parameter | Pure Water ( | 0.1 M NaCl ( | Mechanism of Change |

| CMC | 50 – 60 mM | 20 – 30 mM | Salt screens headgroup repulsion, favoring aggregation at lower concentrations. |

| Ionization ( | 0.65 – 0.75 | 0.50 – 0.60 | High ionic strength compresses the electrical double layer. |

| ~50 | ~65 – 75 | Reduced repulsion allows more monomers to pack into a single micelle. | |

| Shape | Spherical | Spherical/Ellipsoidal | Sphere-to-rod transition may occur at very high salt (>1M). |

Note: Values are estimated ranges based on interpolation between Sodium Caprate (C10, CMC ~100mM) and Sodium Laurate (C12, CMC ~24mM).

The pH Factor (Critical Warning)

Sodium Undecanoate is a salt of a weak acid (

-

Acidic Media (pH < 6): The equilibrium shifts toward the protonated fatty acid (

), which is insoluble. The solution will become turbid and precipitate. -

Protocol Requirement: All aggregation studies must be conducted at pH

8.0 (using Tris or Phosphate buffer) to ensure the species remains anionic and soluble.

Pharmaceutical Applications: Permeation Enhancement[4][5]

Sodium Undecanoate functions similarly to Sodium Caprate (C10), a well-known permeation enhancer (PE), but with higher lipophilicity.

Mechanism of Action

NaC11 improves the oral bioavailability of hydrophilic macromolecules (peptides, antisense oligonucleotides) via two pathways:

-

Paracellular Pathway: At low concentrations, NaC11 interacts with calcium ions, activating Phospholipase C and increasing intracellular calcium. This triggers the contraction of the actin-myosin cytoskeleton, temporarily opening Tight Junctions (TJs).

-

Transcellular Pathway: At concentrations > CMC, the surfactant monomers partition into the lipid bilayer, increasing membrane fluidity and creating transient defects or pores.

Comparison with SNAC

While Salcaprozate Sodium (SNAC) is a "carrier" that interacts non-covalently with the drug (e.g., Semaglutide), NaC11 acts primarily on the membrane itself. This distinction is vital for formulation design: NaC11 requires enteric coating to reach the small intestine, whereas SNAC is often designed for gastric absorption.

References

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[3] (The definitive text on surfactant thermodynamics and homologous series trends).

-

Moroi, Y. (1992). Micelles: Theoretical and Applied Aspects. Plenum Press. (Detailed analysis of CMC vs. Chain Length and counterion binding).

-

Maeda, H. (2001). "Thermodynamics of Ionic Surfactant Micelles." Advances in Colloid and Interface Science. (Explains the phase separation model used in Section 3.1).

-

Coy, H., et al. (2023). "In Vivo Mechanism of Action of Sodium Caprate." Molecular Pharmaceutics. (Provides the mechanistic basis for medium-chain fatty acid permeation enhancement described in Section 6).

-

Turro, N. J., & Yekta, A. (1978).[2] "Luminescent methods for the determination of aggregation numbers of micelles." Journal of the American Chemical Society.[2] (The foundational paper for Protocol B).

Sources

- 1. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl undecanoate | C12H24O2 | CID 15607 - PubChem [pubchem.ncbi.nlm.nih.gov]

Self-assembly of sodium undecanoate into micelles and vesicles

Technical Guide: Self-Assembly of Sodium Undecanoate into Micelles and Vesicles

Executive Summary

Sodium undecanoate (

This guide details the physicochemical drivers of sodium undecanoate self-assembly, specifically the pH-dependent transition from spherical micelles to bilayer vesicles (liposomes). It provides a validated experimental workflow for researchers in drug delivery and protocell model development.

Physicochemical Fundamentals

The self-assembly of fatty acid salts is governed by the critical packing parameter (

Comparative Surfactant Profile

Data for C11 is interpolated from established homologous series trends (Traube’s Rule).

| Parameter | Sodium Caprate (C10) | Sodium Undecanoate (C11) | Sodium Laurate (C12) |

| Molecular Weight | 194.25 g/mol | 208.27 g/mol | 222.30 g/mol |

| CMC (pH > 10) | ~90–100 mM | ~45–55 mM (Est.) | ~24–30 mM |

| Krafft Point | < 10°C | ~15–20°C (Est.) | ~25–30°C |

| pKa (Apparent) | ~7.3 | ~7.4–7.6 | ~7.8 |

| Vesicle pH Range | 7.0 – 7.5 | 7.2 – 7.8 | 7.5 – 8.5 |

Field Insight: The estimated Krafft point of C11 allows for vesicle preparation at standard laboratory ambient temperatures (20–22°C) without the precipitation risks associated with C12.

The Acid-Soap Mechanism

The transition from micelles to vesicles is driven by the formation of a pseudo-double-chain complex known as an acid-soap dimer .

-

High pH (> 9.0): Fully ionized carboxylates (

) repel each other. Result: Spherical Micelles.[1] -

Intermediate pH (~pKa): ~50% of molecules are protonated (

). A hydrogen bond forms between the ionized and protonated headgroups, reducing electrostatic repulsion and effective headgroup area ( -

Result: The packing parameter

increases from ~1/3 to ~1/2–1, favoring bilayer sheets and vesicles.

Mechanism Visualization

The following diagram illustrates the pH-driven structural evolution of sodium undecanoate.

Figure 1: The pH-dependent phase transition of sodium undecanoate. Vesicles form only in the narrow window where acid-soap hydrogen bonding stabilizes the bilayer.

Experimental Protocol: Preparation & Characterization

The most robust method for generating fatty acid vesicles is pH Titration (micelle dilution). This "Top-Down" approach ensures all lipids are initially solubilized before self-assembly is triggered.

Reagents

-

Sodium Undecanoate: >98% purity (Sigma-Aldrich or equivalent).

-

Buffer: 200 mM Bicine or HEPES (initial pH adjusted to 11).

-

Titrant: 1.0 M HCl.

Step-by-Step Methodology

Step 1: Micellar Stock Preparation

-

Dissolve sodium undecanoate in deionized water to a concentration of 100 mM (approx. 2x CMC).

-

Adjust pH to 11.0 using NaOH. The solution should be optically clear.

-

Checkpoint: If the solution is cloudy, warm to 30°C to ensure you are above the Krafft point, then return to room temperature.

Step 2: Controlled Titration (Vesiculation)

-

Place the micellar solution under magnetic stirring (medium speed, no frothing).

-

Slowly add 1.0 M HCl dropwise. Monitor pH continuously.

-

Observation: As pH approaches 8.5, the solution may become slightly opalescent (formation of large micelles/sheets).

-

Critical Zone: Between pH 7.8 and 7.2 , the solution will turn turbid/milky. This indicates the formation of large multilamellar vesicles (MLVs).

-

Stop titration at pH 7.4 .

Step 3: Extrusion (Sizing)

-

To obtain Unilamellar Vesicles (LUVs), pass the turbid solution 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

-

Result: The solution will become translucent/clear blue (Tyndall effect).

Workflow Diagram

Figure 2: Operational workflow for preparing sodium undecanoate vesicles via the pH titration method.

Characterization & Quality Control

| Technique | Parameter Measured | Expected Outcome for C11 Vesicles |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius ( | 80–120 nm (post-extrusion). PDI < 0.2 indicates homogeneity. |

| Zeta Potential | Surface Charge | -30 to -50 mV (Stable anionic colloid). |

| Cryo-TEM | Morphology | Spherical bilayers. Look for "onion-like" structures if unextruded. |

| Calcein Leakage | Membrane Permeability | C11 vesicles are more permeable than phospholipid liposomes due to single-chain dynamics. |

Applications in Drug Development

Sodium undecanoate vesicles offer distinct advantages over standard phospholipid liposomes:

-

Dynamic Permeability: The high exchange rate of fatty acid monomers allows for the passive encapsulation of small molecules without complex loading procedures.

-

Skin Penetration: As a medium-chain surfactant, C11 acts as a permeation enhancer, modifying the stratum corneum to facilitate transdermal drug delivery.

-

Cost-Effectiveness: C11 is significantly cheaper and more stable against oxidation than unsaturated fatty acids like oleic acid.

References

-

Morigaki, K., & Walde, P. (2007). Fatty Acid Vesicles. Current Opinion in Colloid & Interface Science. Link

-

Chen, I. A., & Szostak, J. W. (2004). A Kinetic Study of the Growth of Fatty Acid Vesicles. Biophysical Journal. Link

-

Namani, T., & Walde, P. (2005). From Decanoate Micelles to Decanoic Acid/Dodecylbenzenesulfonate Vesicles. Langmuir. Link

- Small, D. M. (1986). The Physical Chemistry of Lipids. Handbook of Lipid Research, Vol 4. Plenum Press.

-

Apel, C. L., et al. (2002). Stability of the Amphiphilic Structures of Prebiotic Fatty Acids. Astrobiology. Link

Sources

Methodological & Application

Application Notes & Protocols: Sodium Undecanoate as a Surfactant in Nanoparticle Drug Delivery

Introduction: The Role of Surfactants in Advanced Drug Delivery

Nanoparticle-based drug delivery systems have revolutionized modern therapeutics by offering enhanced bioavailability, targeted delivery, and controlled release of active pharmaceutical ingredients (APIs). The success of these systems hinges on their stability, particle size, and surface characteristics, all of which are critically influenced by the choice of surfactant. Surfactants, or surface-active agents, are amphiphilic molecules that position themselves at the interface between two immiscible phases, such as oil and water, reducing interfacial tension and preventing the aggregation of newly formed nanoparticles.[1]

Among the various classes of surfactants, anionic surfactants, which possess a negatively charged head group, are widely used for their strong stabilizing properties. Sodium undecanoate (SU), the sodium salt of undecanoic acid (a saturated fatty acid), is an emerging anionic surfactant with significant potential in pharmaceutical formulations. Its biocompatibility, biodegradability, and well-defined physicochemical properties make it an attractive candidate for stabilizing various nanoparticle systems, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles. This document provides a comprehensive guide to the application of sodium undecanoate in nanoparticle drug delivery, detailing its fundamental properties, mechanisms of action, and step-by-step protocols for formulation and characterization.

Physicochemical Properties of Sodium Undecanoate

Understanding the fundamental properties of sodium undecanoate is paramount to designing robust and effective nanoparticle formulations. As a fatty acid salt, its behavior in aqueous solution is governed by its amphiphilic nature, leading to the spontaneous formation of micelles above a certain concentration.

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[2] This is a critical parameter because it represents the minimum concentration required to achieve stable emulsification and nanoparticle stabilization. The CMC is influenced by factors such as temperature, pH, and the ionic strength of the medium.[2][3] For anionic surfactants like sodium undecanoate, an increase in the ionic strength of the solution can lead to a reduction in the CMC.[3]

Key Physicochemical Data for Sodium Salts of Fatty Acids:

| Property | Sodium Decanoate (C10) | Sodium Dodecanoate (C12) | General Trend with Increasing Chain Length |

| Critical Micelle Concentration (CMC) | ~86-93 mM | ~24-30 mM | CMC decreases |

| Molecular Weight | 202.22 g/mol | 222.27 g/mol | Molecular weight increases |

| Solubility | Higher in water | Lower in water | Aqueous solubility decreases |

Note: Data for sodium decanoate and dodecanoate are presented to illustrate the trends for saturated fatty acid salts. The CMC for sodium undecanoate (C11) is expected to fall between these values.[4][5]

Mechanism of Action: How Sodium Undecanoate Stabilizes Nanoparticles

Sodium undecanoate stabilizes nanoparticles primarily through two mechanisms: reduction of interfacial tension and electrostatic repulsion.

-

Reduction of Interfacial Tension: During nanoparticle formation (e.g., via high-pressure homogenization), an immense surface area is created between the lipid/polymer core and the aqueous continuous phase. Sodium undecanoate molecules rapidly migrate to this new interface. The hydrophobic undecanoate tail orients towards the non-aqueous phase, while the hydrophilic carboxylate head group remains in the aqueous phase. This arrangement lowers the interfacial tension, reduces the energy required to form smaller particles, and prevents coalescence of the newly formed droplets.[1]

-

Electrostatic Repulsion: Once adsorbed onto the nanoparticle surface, the negatively charged carboxylate head groups of the sodium undecanoate molecules create a net negative surface charge. This charge is quantified by the zeta potential . The mutual repulsion between nanoparticles with a sufficiently high negative zeta potential (typically < -30 mV) creates an energy barrier that prevents them from aggregating, thus ensuring the long-term physical stability of the colloidal dispersion.

Diagram: Stabilization of a Solid Lipid Nanoparticle (SLN) by Sodium Undecanoate

Caption: Adsorption of anionic sodium undecanoate onto the lipid core surface, creating a stabilizing negative charge.

Protocol: Formulation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) using Hot Homogenization

This protocol describes a common and scalable method for producing drug-loaded SLNs using sodium undecanoate as the primary surfactant. The hot high-pressure homogenization (HPH) technique is chosen for its efficiency in producing particles with a narrow size distribution.[6]

I. Materials & Reagents

-

Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) - Causality: High melting point lipid provides a stable solid matrix at body temperature, ensuring controlled drug release.

-

Active Pharmaceutical Ingredient (API): A poorly water-soluble drug (e.g., Fenofibrate, Curcumin).

-

Surfactant: Sodium Undecanoate.

-

Co-surfactant (Optional): Polysorbate 80 (Tween® 80) - Causality: A non-ionic co-surfactant can improve stability through steric hindrance and may reduce particle size.[7]

-

Aqueous Phase: Ultra-purified water (Milli-Q® or equivalent).

II. Equipment

-

High-pressure homogenizer (e.g., Avestin EmulsiFlex-C3, Microfluidizer®).

-

High-shear homogenizer (e.g., Ultra-Turrax®).

-

Heated magnetic stirrer.

-

Water bath.

-

Calibrated digital balance.

-

Glass beakers and vials.

III. Step-by-Step Methodology

-

Preparation of Lipid Phase:

-

Accurately weigh the solid lipid (e.g., 5% w/v) and the lipophilic API (e.g., 0.5% w/v).

-

Place them in a glass beaker and heat on a magnetic stirrer to 5-10°C above the melting point of the lipid (for Compritol®, ~80-85°C).[6]

-

Stir until a clear, homogenous lipid melt is obtained.

-

-

Preparation of Aqueous Phase:

-

In a separate beaker, accurately weigh the sodium undecanoate (e.g., 2.5% w/v) and optional co-surfactant.

-

Add the required volume of ultra-purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase (80-85°C) under gentle stirring to ensure complete dissolution of the surfactant. Causality: Maintaining equal temperatures prevents premature solidification of the lipid upon mixing.

-

-

Formation of the Pre-emulsion:

-

Pour the hot aqueous phase into the molten lipid phase while stirring continuously with the magnetic stirrer.

-

Immediately subject the mixture to high-shear homogenization for 5-10 minutes. This creates a coarse oil-in-water (o/w) emulsion. Causality: The pre-emulsion step breaks down large lipid droplets, improving the efficiency of the subsequent high-pressure homogenization.

-

-

High-Pressure Homogenization (HPH):

-

Transfer the hot pre-emulsion immediately into the pre-heated high-pressure homogenizer.

-

Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles). Causality: The extreme shear forces and cavitation within the HPH chamber reduce the lipid droplets to the nanometer scale.

-

-

Cooling and Nanoparticle Formation:

-

Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath.

-

Stir gently until the dispersion cools to room temperature. Causality: Rapid cooling causes the lipid to crystallize, forming solid nanoparticles with the drug entrapped within the matrix.

-

-

Storage:

-

Store the final SLN dispersion at 4°C for short-term stability analysis. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose) is recommended.

-

Diagram: Hot Homogenization Workflow

Caption: Step-by-step workflow for the formulation of Solid Lipid Nanoparticles (SLNs).

Protocol: Characterization of Sodium Undecanoate-Stabilized Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles. This section provides protocols for key validation experiments.

I. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Protocol:

-

Self-Validation:

-

Particle Size: Should ideally be within the 100-300 nm range for parenteral drug delivery.

-

PDI: A value < 0.3 indicates a narrow and homogenous particle size distribution.

-

Zeta Potential: A value more negative than -30 mV is desirable for good electrostatic stability.

-

II. Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Technique: Indirect method using centrifugation and UV-Vis Spectrophotometry or HPLC.

-

Protocol:

-

Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

-

Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

-

Carefully collect the filtrate (aqueous phase).

-

Quantify the amount of free drug in the filtrate using a pre-validated UV-Vis or HPLC method.

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

-

-

Self-Validation: High EE (>80%) is desirable to maximize the therapeutic dose and minimize potential side effects from the free drug.

III. Morphological Analysis

-

Technique: Transmission Electron Microscopy (TEM).

-

Protocol:

-

Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

-

Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

-

Observe the grid under the TEM.

-

-

Self-Validation: TEM images should confirm the DLS results and show spherical, non-aggregated nanoparticles.[9][10]

Expected Characterization Results:

| Parameter | Target Value | Rationale |

| Particle Size (Z-Ave) | 100 - 300 nm | Optimal for avoiding rapid clearance and promoting cellular uptake. |

| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and monodisperse population. |

| Zeta Potential | < -30 mV | Ensures long-term stability via electrostatic repulsion. |

| Encapsulation Efficiency (EE) | > 80% | High drug payload for therapeutic efficacy. |

| Morphology (TEM) | Spherical, discrete | Confirms nanoparticle integrity and lack of aggregation. |

Applications and Future Perspectives

Sodium undecanoate and other fatty acid-based surfactants are gaining traction due to their biocompatibility and functional versatility.[11] Nanoparticles stabilized with SU are particularly promising for:

-

Oral Drug Delivery: The surfactant can help permeabilize the intestinal epithelium, enhancing the absorption of poorly soluble drugs.[12]

-

Topical and Transdermal Delivery: The lipidic nature of the nanoparticles can facilitate penetration into the skin layers for localized treatment.

-

Parenteral Formulations: Biocompatible SLNs can serve as injectable carriers for sustained release of therapeutics.[13]

Future work will likely focus on modifying the undecanoate chain with targeting ligands to create actively targeted nanoparticles, further enhancing their therapeutic index by directing them to specific cells or tissues.

References

-

Dorokhin, A. et al. (2025). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. ADMET & DMPK. [Link]

-

Lawrence, M. J. & Rees, G. D. (2000). Self-assembled surfactant nano-structures important in drug delivery: A review. Journal of Controlled Release. [Link]

-

Koga, T. et al. (2021). A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. International Journal of Nanomedicine. [Link]

-

Singh, R. et al. (2014). Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Hayes, D. G. (2019). Fatty Acids–Based Surfactants and Their Uses. ResearchGate. [Link]

-

Naous, M. et al. (2018). Synthesis and Characterization of Nanoparticles Coated with poly sodium undecylenate for Potential extraction of aromatic amines. ResearchGate. [Link]

-

Aji Alex, M. R. et al. (2023). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Pharmaceutics. [Link]

-

Pandey, M. et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Drug Delivery Science and Technology. [Link]

-

Shamsi, S. A. et al. (2006). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. Journal of Chromatographic Science. [Link]

-

Campos, J. M. et al. (2023). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. International Journal of Molecular Sciences. [Link]

-

Fochi, M. et al. (2021). Structure and Fate of Nanoparticles Designed for the Nasal Delivery of Poorly Soluble Drugs. ACS Applied Bio Materials. [Link]

-

de Oliveira, G. L. S. et al. (2023). Eco-Friendly Surfactants Based on Fatty Acids and Monoethanolamine for Efficient Oil Spill Remediation. ACS Omega. [Link]

-

Rufino, R. D. et al. (2022). Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent. Antibiotics. [Link]

-

Satapathy, S. & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences. [Link]

-

Vikingstad, E. M. et al. (2007). Volumetric and thermochemical properties of ionic surfactants: sodium decanoate and octylamine hydrobromide in water. ResearchGate. [Link]

-

Sharma, V. K. et al. (2016). A Review of Stabilized Silver Nanoparticles – Synthesis, Biological Properties, Characterization, and Potential Areas of Applications. Journal of Nanomedicine & Nanotechnology. [Link]

-

Hayes, D. G. & Smith, G. A. (2019). Fatty Acids–Based Surfactants and Their Uses. Semantic Scholar. [Link]

-

da Silva, A. C. et al. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Pharmaceutics. [Link]

-

Dorokhin, A. et al. (2024). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. ADMET & DMPK. [Link]

-

Satapathy, S. & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences. [Link]

-

Usó, J. et al. (2010). Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution. The Journal of Physical Chemistry B. [Link]

-

Gaba, B. et al. (2024). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. Pharmaceutics. [Link]

-

Sett, A. et al. (2023). Surfactant as a drug carrier. Seminars in Neonatology. [Link]

-

Koga, T. et al. (2021). Surfactant-coated Nanoparticles in Nanomedicine and Food. International Journal of Nanomedicine. [Link]

-

Al-Roomi, Y. & Hussain, A. (2016). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. Iranian Journal of Oil and Gas Science and Technology. [Link]

-

Al-Thabaiti, S. A. et al. (2008). Formation and characterization of surfactant stabilized silver nanoparticles: a kinetic study. Colloids and Surfaces B: Biointerfaces. [Link]

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 4. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unife.it [iris.unife.it]

- 9. mdpi.com [mdpi.com]

- 10. Formation and characterization of surfactant stabilized silver nanoparticles: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Use of sodium undecanoate in studying tight junction modulation

Application Note: Modulation of Tight Junctions using Sodium Undecanoate (C11)

Introduction & Scientific Context

Sodium Undecanoate (C11) is a medium-chain fatty acid (MCFA) salt used as a permeation enhancer (PE) to improve the oral bioavailability of hydrophilic macromolecules (e.g., peptides, antisense oligonucleotides). While its even-chained counterparts, Sodium Caprate (C10) and Sodium Laurate (C12), are more widely cited, C11 provides a critical research tool for investigating the hydrophobicity-potency relationship in tight junction (TJ) modulation.

Why Use Sodium Undecanoate?

-

Fine-Tuning Potency: As an odd-chain fatty acid, C11 possesses hydrophobicity intermediate between C10 and C12. This allows researchers to titrate the "Therapeutic Window"—the concentration range where TJ opening occurs without irreversible membrane toxicity.

-

Mechanism of Action: Like other MCFAs, C11 acts via a dual mechanism:

-

Transcellular perturbation: Mild fluidization of the apical membrane (concentration-dependent).

-

Paracellular opening: Activation of intracellular signaling cascades (PLC-IP3-Ca²⁺) leading to the contraction of the peri-junctional actomyosin ring (PAMR).

-

Mechanism of Action: The Signaling Pathway

Understanding the causality is essential for experimental design. C11 does not merely "dissolve" junctions; it triggers a specific biological response.

Pathway Description: Sodium Undecanoate inserts into the apical membrane, activating Phospholipase C (PLC) . This generates Inositol Triphosphate (IP3) , which triggers the release of intracellular calcium (Ca²⁺ ) from the endoplasmic reticulum. Elevated Ca²⁺ activates Calmodulin , which in turn activates Myosin Light Chain Kinase (MLCK) . MLCK phosphorylates the Myosin Light Chain (MLC), causing the contraction of the actin cytoskeleton. This physical force pulls the Tight Junction proteins (Claudin, Occludin, ZO-1) apart, opening the paracellular pore.

Figure 1: Signal transduction pathway utilized by Sodium Undecanoate to modulate paracellular permeability.

Experimental Protocols

Phase 1: Defining the Therapeutic Window (Cytotoxicity)

Goal: Determine the concentration where C11 modulates TJs without killing the cells.

Materials:

-

Sodium Undecanoate (High Purity >98%).

-

MTT or LDH Assay Kit.

-

Buffer: HBSS (pH 7.4). Note: MCFAs can precipitate in acidic pH.

Protocol:

-

Preparation: Dissolve Sodium Undecanoate in HBSS to create a 100 mM stock. Sonicate if necessary at 37°C.

-

Dilution: Prepare working solutions: 0 (Vehicle), 1, 2.5, 5, 10, 15, and 20 mM.

-

Incubation: Apply 200 µL to the apical side of Caco-2 monolayers in a 96-well plate. Incubate for 60 minutes at 37°C.

-

Wash: Remove C11, wash 2x with HBSS.

-

Assay: Perform MTT assay according to kit instructions.

-

Analysis: Plot Viability vs. Concentration.

-

Target: Select the highest concentration with >90% viability (typically 2–10 mM for C11).

-

Phase 2: Functional Modulation (TEER & Flux Assay)

Goal: Quantify the opening of Tight Junctions.

Materials:

-

Transwell® inserts (0.4 µm pore size).

-

EVOM™ Epithelial Voltohmmeter.

-

FITC-Dextran 4kDa (FD4) - Paracellular marker.

Workflow Diagram:

Figure 2: Experimental workflow for assessing paracellular permeability.

Step-by-Step Protocol:

-

Baseline Check: Measure TEER. Only use wells with >300 Ω·cm² (indicates intact monolayer).

-

Treatment: Replace apical buffer with HBSS containing Sodium Undecanoate (Selected Dose) + FD4 (1 mg/mL) .

-

Kinetics: Measure TEER at t = 0, 15, 30, 60, and 120 mins.

-

Expectation: Rapid drop in TEER (30–60% reduction) within 30 mins.

-

-

Flux Sampling: At t=60 and t=120, remove 100 µL from the basolateral chamber for fluorescence analysis (Excitation 485nm / Emission 520nm). Replace volume with fresh HBSS.

-

Reversibility (Crucial Validation): After 120 mins, wash cells 3x with fresh media and return to incubator. Measure TEER after 24 hours.

-

Pass Criteria: TEER must recover to >80% of baseline. If not, the effect was toxic, not modulatory.

-

Data Presentation & Analysis

Summarize your findings using the following structure to compare C11 against the industry standard (C10).

Table 1: Expected Comparative Profile of MCFA Enhancers

| Feature | Sodium Caprate (C10) | Sodium Undecanoate (C11) | Sodium Laurate (C12) |

| Chain Length | 10 Carbons (Even) | 11 Carbons (Odd) | 12 Carbons (Even) |

| Hydrophobicity | Moderate | High | Very High |

| Est. Potency (TEER Drop) | Moderate (10-15 mM) | High (5-10 mM) | Very High (2-5 mM) |

| Cytotoxicity Risk | Low | Moderate | High |

| CMC (Critical Micelle Conc.) | ~100 mM | ~50 mM | ~25 mM |

Note: C11 is often more potent than C10, meaning effective modulation occurs at lower concentrations, but the margin for error (toxicity) is narrower.

Troubleshooting & Optimization

-

Precipitation: C11 is a fatty acid salt. It will precipitate if the buffer contains high levels of divalent cations (Ca²⁺/Mg²⁺) and the pH drops below 7.0.

-

Solution: Use Ca²⁺-free HBSS for stock preparation, or ensure pH is strictly buffered to 7.4–8.0.

-

-

No TEER Drop: Cells may be "too tight" (passage number >80) or concentration is below the threshold.

-

Solution: Increase concentration in 2 mM increments.

-

-

No Recovery: Concentration is too high; membrane lysis occurred.

-

Solution: Reduce concentration or exposure time (e.g., 30 mins instead of 60).

-

References

-

Lindmark, T., et al. (1998). "Absorption enhancement through intracellular regulation of tight junction permeability by medium chain fatty acids in Caco-2 cells." Journal of Pharmacology and Experimental Therapeutics. Link

- Key Finding: Establishes the PLC/Ca²⁺ mechanism for C10 and C12, the basis for C11's action.

-

Maher, S., et al. (2009). "Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic." Advanced Drug Delivery Reviews. Link

- Key Finding: Comprehensive review of MCFA safety windows and recovery protocols.

-

Brayden, D.J., et al. (2014). "Sodium caprate (C10) as an intestinal permeation enhancer: A review of the mechanism of action." Therapeutic Delivery. Link

- Key Finding: Details the structural requirements for f

-

Tomita, M., et al. (1995).[3] "Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells." Journal of Pharmacology and Experimental Therapeutics. Link

- Key Finding: Differentiates between paracellular opening and membrane perturb

Sources

Lyophilization of protein formulations containing sodium undecanoate

Application Note: Lyophilization of Protein Formulations Containing Sodium Undecanoate (NaC11)

Executive Summary

Sodium Undecanoate (NaC11), a medium-chain fatty acid salt, is increasingly utilized as a permeation enhancer to facilitate the transmucosal delivery of biologics (e.g., oral peptides, proteins). However, its incorporation into protein formulations presents a severe challenge for lyophilization. Unlike standard non-ionic surfactants (e.g., Polysorbate 80) used at low concentrations (

This high concentration depresses the glass transition temperature of the maximally freeze-concentrated solution (

Physicochemical Challenges & Mechanistic Insight

To successfully lyophilize this matrix, one must understand the three competing forces during the freezing step:

-

Surfactant Concentration & CMC: As water freezes, the concentration of NaC11 in the interstitial regions increases rapidly. If it exceeds the Critical Micelle Concentration (CMC), micelles form.[1][2] While micelles are thermodynamically stable, the interface between the hydrophobic protein core and the fatty acid tail of NaC11 can induce unfolding (cold denaturation).

-

Suppression: Fatty acid salts often exhibit low glass transition temperatures or form waxy semi-solids. A formulation dominated by NaC11 will likely have a critical collapse temperature (

-

Phase Separation: NaC11 may crystallize separately from the amorphous protein phase, potentially stripping the protein of its cryoprotectant halo.

Diagram 1: The Freeze-Concentration Mechanism

The following diagram illustrates the risk of micellar attack during the freezing ramp and the protective role of the excipient matrix.

Caption: Mechanism of surfactant interference during freezing and the protective roles of specific excipients.

Formulation Architecture: The Dual-Phase Strategy

Do not rely on the protein or the surfactant to provide cake structure. You must engineer a formulation that separates structural integrity (Bulking Agent) from molecular stabilization (Lyoprotectant).

Table 1: Recommended Formulation Composition

| Component | Role | Recommended Material | Concentration Range | Rationale |

| API | Therapeutic | Protein/Peptide | Target dose. | |

| Permeation Enhancer | Absorption | Sodium Undecanoate (NaC11) | Required for biological effect; acts as the destabilizer in lyo. | |

| Bulking Agent | Structure | Mannitol | Crystallizes during freezing/annealing to form a rigid skeleton that prevents collapse even if NaC11 softens. | |

| Lyoprotectant | Stabilizer | Trehalose or Sucrose | Remains amorphous; hydrogen bonds with protein to replace water. High | |

| Buffer | pH Control | L-Histidine | Minimal pH shift during freezing compared to Sodium Phosphate. |

Critical Ratio: Maintain a Bulking Agent : Lyoprotectant ratio of at least 3:1 . This ensures the crystalline phase dominates the macroscopic structure.

Analytical Pre-requisites (Go/No-Go)

Before attempting a full cycle, perform these two characterizations to validate the formulation.

-

Modulated DSC (mDSC):

-

Goal: Determine

(glass transition of amorphous phase) and -

Expectation: NaC11 will lower

. If

-

-

Freeze-Drying Microscopy (FDM):

-

Goal: Determine the Collapse Temperature (

). -

Note: In surfactant-heavy formulations,

is often

-

Detailed Lyophilization Protocol

This cycle is designed for a Mannitol/Trehalose/NaC11 system. It prioritizes cake elegance and protein stability over speed.

Phase A: Freezing & Annealing (Critical)

Why Annealing? Mannitol requires annealing to fully crystallize. If it remains amorphous, it will crystallize during storage, releasing moisture and degrading the protein.

-

Loading: Load vials at

. -

Freezing: Ramp to

at-

Ensures complete solidification.

-

-

Annealing: Ramp to

at-

Promotes Mannitol crystallization.

-

Warning: Do not exceed

, or NaC11 might melt/phase separate.

-

-

Re-Freezing: Ramp back to

at

Phase B: Primary Drying (Sublimation)

Constraint: The product temperature (

-

Vacuum Initiation: Evacuate chamber to 100 mTorr (0.133 mbar) .

-

Shelf Ramp: Ramp shelf temperature (

) to -

Primary Drying Hold: Hold

at-

Monitoring: Use Pirani vs. Capacitance Manometer pressure comparison. When the curves converge, sublimation is complete.

-

Phase C: Secondary Drying (Desorption)

Constraint: Remove bound water without melting the surfactant phases.

-

Ramp: Ramp

to -

Hold: Hold at

for 6–10 hours.-

Target Moisture:

.

-

Diagram 2: The Lyophilization Workflow

Caption: Optimized lyophilization cycle emphasizing the annealing step for bulking agent crystallization.

Post-Lyophilization Quality Attributes

Upon completion, the following attributes confirm protocol success:

-

Reconstitution Time: Must be

.-

Issue: If NaC11 formed a hydrophobic skin on top, reconstitution will be slow.

-

Fix: This indicates collapse; lower Primary Drying temperature in next run.

-

-

Foaming:

-

Observation: NaC11 is a surfactant; some foaming is expected.

-

Protocol: Reconstitute by swirling , not shaking. Direct the diluent stream onto the vial wall, not the cake.

-

-

Sub-visible Particles (HIAC):

-

Check for protein aggregates.[3] High particle counts (

) suggest the amorphous stabilizer (Trehalose) ratio was insufficient to protect against NaC11-induced unfolding.

-

References

-

Tang, X., & Pikal, M. J. (2004). Design of freeze-drying processes for pharmaceuticals: Practical advice. Pharmaceutical Research. Link

-

Kasper, J. C., & Friess, W. (2011). The freezing step in lyophilization: Physico-chemical fundamentals, freezing methods and consequences on process performance and quality attributes of biopharmaceuticals. European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Thermo Fisher Scientific. Detergents for Cell Lysis and Protein Extraction (CMC Data). Link

-

Depaz, R. A., et al. (2016). Freeze-Drying above the Glass Transition Temperature in Amorphous Protein Formulations. Journal of Pharmaceutical Sciences. Link

-

Davagnino, J., & Gabrielson, J. P. (2022). Developing Lyophilized Formulations for Protein Biopharmaceuticals Containing Salt.[4] Journal of Pharmaceutical Sciences. Link

Sources

- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Developing Lyophilized Formulations for Protein Biopharmaceuticals Containing Salt that Produce Placebos of Corresponding Appearance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preclinical Evaluation of Sodium Undecanoate as an Oral Absorption Enhancer

Executive Summary

Sodium Undecanoate (C11), a medium-chain fatty acid (MCFA) salt, represents a critical class of intestinal permeation enhancers (PEs) designed to facilitate the oral delivery of Class III/IV macromolecules (e.g., insulin, GLP-1 analogs, antisense oligonucleotides). Unlike small molecules, these therapeutics cannot passively diffuse across the intestinal epithelium.

This guide details the mechanistic validation and translational evaluation of Sodium Undecanoate. It moves beyond generic protocols to address the specific physicochemical requirements of MCFAs—namely, the necessity of achieving concentrations above the Critical Micelle Concentration (CMC) at the absorptive site and the management of pH-dependent precipitation.

Mechanism of Action: The "Transient Opening" Hypothesis

To properly design an animal model, one must understand the temporal dynamics of the enhancer. Sodium Undecanoate acts primarily through two synergistic mechanisms:

-

Paracellular Pathway: Modulation of Tight Junction (TJ) proteins (Claudin/Occludin) via intracellular signaling (often MLCK activation or phosphatase inhibition).

-

Transcellular Pathway: Mild surfactant-induced membrane perturbation, increasing fluidity to allow passive diffusion.

Crucially, this effect is concentration-dependent and reversible. The experimental design must ensure the enhancer and payload are co-localized in the intestinal lumen.

Visualizing the Pathway

The following diagram illustrates the dual-mechanism action of Sodium Undecanoate at the intestinal epithelium.

Figure 1: Dual-mechanism pathway of Sodium Undecanoate facilitating macromolecule absorption via paracellular and transcellular routes.

Primary Mechanistic Model: Rat In Situ Single-Pass Intestinal Perfusion (SPIP)[1][2]

Objective: To determine the effective permeability coefficient (

Why this model? Oral gavage in rats is often insufficient for mechanistic proof-of-concept because the stomach volume dilutes the enhancer below its CMC before it reaches the absorption site. SPIP allows precise control of the concentration at the absorptive surface.

Protocol Workflow

-

Animal Preparation:

-

Subject: Male Wistar or Sprague-Dawley rats (250–300g).

-

Fasting: 12–16 hours prior to surgery (water ad libitum). Reasoning: Food content buffers the pH and physically obstructs the enhancer interaction with the mucosa.

-

Anesthesia: Urethane (1.2 g/kg IP) or Ketamine/Xylazine cocktail. Maintain body temp at 37°C using a heating pad.

-

-

Surgical Cannulation:

-

Expose the abdomen via midline incision.[1]

-

Isolate a 10 cm segment of the jejunum (for general absorption) or colon (if targeting colonic delivery).

-

Cannulate proximal and distal ends with silicone tubing.

-

Critical Step: Handle the intestine gently to avoid ischemia, which artificially increases permeability.

-

-

Perfusion Solution Setup:

-

Buffer: Krebs-Ringer buffer (pH 6.5 for Jejunum, pH 7.4 for Colon).

-

Enhancer: Sodium Undecanoate (Range: 10 mM – 50 mM).

-

Marker: Phenol Red (non-absorbable) to correct for water flux (net water absorption/secretion).

-

Drug: Target macromolecule (e.g., FITC-Dextran 4kDa, Insulin).

-

-

Experimental Run:

-

Washout: Perfusion with blank buffer (0.2 mL/min) for 20 min to clear debris.

-

Steady State: Perfuse drug + enhancer solution for 30 min to reach equilibrium.

-

Sampling: Collect outlet perfusate every 15 min for 90 min.

-

Blood Sampling: (Optional) Cannulate the jugular vein to correlate

with plasma levels.

-

Data Analysis: Calculating

The effective permeability is calculated using the outlet concentration corrected for water flux:

Where:

- : Perfusion flow rate.[1]

- : Outlet concentration corrected by Phenol Red ratio.

- : Radius of the intestine (approx 0.18 cm for rat jejunum).

- : Length of the segment.

Translational Model: Enteric Capsule Dosing in Beagles/Pigs

Objective: To evaluate the performance of the final dosage form (e.g., enteric-coated capsule) in a GI tract physiologically similar to humans.

Why this model? Rats have different gastric pH and emptying times than humans. Pigs and dogs (Beagles) are the gold standards for testing enteric release profiles and the "co-release" hypothesis (that the enhancer and drug must release simultaneously).

Protocol Workflow

-

Formulation:

-

Use enteric-coated capsules (size 9 for rats/guinea pigs, size 0 for dogs/pigs) targeting pH > 5.5 (duodenum) or pH > 7.0 (ileum/colon).

-

Ratio: A typical starting ratio is 200–500 mg of Enhancer per dose (scaled to animal).

-

-

Administration:

-

Fasting: Overnight fast is mandatory.

-

Dosing: Administer the capsule orally with a defined volume of water (e.g., 50 mL for dogs).

-

Note: Avoid concomitant food intake for at least 2 hours post-dose to prevent "food effect" dilution.

-

-

Pharmacokinetic Sampling:

-

Collect blood samples from the cephalic or jugular vein.

-

Timepoints: Pre-dose, 15, 30, 45, 60, 90, 120, 180, 240 min. Note: Absorption via MCFAs is typically rapid (

< 60 min).

-

Visualization: Translational Workflow

Figure 2: Workflow for evaluating solid dosage forms in large animal models.

Safety Assessment: Histological Scoring

Since Sodium Undecanoate works by membrane perturbation, safety evaluation is non-negotiable. Efficacy without safety is a failure in this drug class.

Protocol:

-

Harvest the intestinal segment immediately after the experiment (SPIP) or 4–24 hours post-dose (Oral).

-

Fix tissue in 10% neutral buffered formalin.

-

Stain with Hematoxylin and Eosin (H&E).

-

Scoring System: Use a modified Gibaldi & Kanig or McIntosh scale (0–5):

| Score | Observation | Interpretation |

| 0 | Normal epithelium | Safe |

| 1 | Slight sub-epithelial edema | Acceptable (Transient) |

| 2 | Lifting of epithelial layer from lamina propria | Acceptable (Reversible) |

| 3 | Villi tip necrosis / Denudation | Warning (Potential Toxicity) |

| 4 | Loss of villi structure | Toxic |

| 5 | Mucosal ulceration / Perforation | Severe Toxicity |

Standard: Effective MCFA enhancers typically score between 1 and 2. Scores of 3+ indicate the concentration is too high or the formulation is releasing too aggressively.

References

-

Maher, S., et al. (2016).[2] "Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic." Advanced Drug Delivery Reviews. Link

-

Brayden, D. J., et al. (2019). "Sodium caprate: A novel intestinal permeation enhancer for oral peptide delivery." Pharmaceutical Research. Link

-

Lennernäs, H. (2015). "In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities." International Journal of Pharmaceutics. Link

-

Twarog, C., et al. (2020). "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics.[3][4][5][6] Link

-

Roos, C., et al. (2017). "Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat." Molecular Pharmaceutics. Link

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery-www.china-sinoway.com [china-sinoway.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

How to prevent precipitation of sodium undecanoate in buffer solutions

[1]

Topic: Prevention of Sodium Undecanoate Precipitation in Buffer Solutions Document ID: TS-SU-001 Last Updated: February 7, 2026 Audience: Formulation Scientists, Biochemists, Drug Delivery Researchers[1]

Executive Summary

Sodium undecanoate (C11) is a medium-chain fatty acid salt widely used as a permeation enhancer and mild surfactant.[1][2][3] Its solubility profile is non-linear and highly sensitive to three critical variables: Temperature (Krafft point) , pH (Protonation) , and Ionic Composition (Common Ion Effect/Chelation) .[1][2]

This guide provides a mechanistic understanding of these failure modes and actionable protocols to ensure solution stability.

Critical Parameters: The Physics of Solubility

To prevent precipitation, you must maintain the system within the "Soluble Zone" defined by three boundaries. Crossing any of these thresholds will result in immediate phase separation.[1][2][3]

A. The Thermal Boundary: Krafft Point

Sodium undecanoate has a Krafft point near room temperature (~20–25°C).[1][2][3]

-